molecular formula C18H20ClNO3 B606211 BMDB HCl CAS No. 1823865-05-9

BMDB HCl

Cat. No. B606211
M. Wt: 333.81
InChI Key: KLEXPEUAMMQTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMDB (hydrochloride) is an analytical reference standard categorized as a cathinone . It is intended for research and forensic applications .


Synthesis Analysis

BMDB (hydrochloride) is a crystalline solid with a molecular formula of C18H19NO3 • HCl and a formula weight of 333.8 . The solubility of BMDB (hydrochloride) in various solvents is as follows: DMF: 5mg/mL, DMF:PBS (pH 7.2) (1:7): 0.13mg/mL, DMSO: 5mg/mL, Ethanol: 3mg/mL .


Molecular Structure Analysis

The formal name of BMDB (hydrochloride) is 1- (1,3-benzodioxol-5-yl)-2- [ (phenylmethyl)amino]-1-butanone, monohydrochloride . The InChi Code is InChI=1S/C18H19NO3.ClH/c1-2-15 (19-11-13-6-4-3-5-7-13)18 (20)14-8-9-16-17 (10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H .


Physical And Chemical Properties Analysis

BMDB (hydrochloride) is a crystalline solid with a molecular formula of C18H19NO3 • HCl and a formula weight of 333.8 . The solubility of BMDB (hydrochloride) in various solvents is as follows: DMF: 5mg/mL, DMF:PBS (pH 7.2) (1:7): 0.13mg/mL, DMSO: 5mg/mL, Ethanol: 3mg/mL .

Scientific Research Applications

Bone Mineral Density (BMD) and Clinical Medicine

  • BMD and T-score are critical in identifying and treating osteoporosis and validating efficacy for various treatment regimens. However, BMD is sometimes the wrong measure in clinical bone research due to its indirect relation to research questions and potential for misleading results (Heaney, 2005).

Benchmark Dose (BMD) Modeling in Risk Assessment

  • BMD modeling is a state-of-the-art method for risk assessment, considering all data from an experiment and providing consistency and better accounting for statistical uncertainties. There are disagreements in specific modeling aspects, which impact the final BMD Lower Confidence Limit (BMDL) (Haber et al., 2018).

Genetic Factors Affecting BMD

  • A large-scale meta-analysis identified 20 BMD loci of significance, 13 of which were not previously associated with BMD. These loci are involved in signaling pathways relevant to bone metabolism, highlighting the complex genetic architecture underlying osteoporosis and BMD variation (Rivadeneira et al., 2009).

BMD Methodology in Product Development

  • BMD methodology is a statistical tool for quantitative risk assessment in food science for product development and sensory research. It helps determine appropriate ingredient changes in products and assesses the risk of negative sensory effects (Kuesten & Bi, 2015).

BMD in Postmenopausal Patients

  • A study on postmenopausal patients with systemic lupus erythematosus receiving long-term glucocorticoids showed a high prevalence of osteoporosis, particularly at the spine. The study underscores the need for active intervention and further research on the protective role of certain medications (Mok et al., 2005).

Safety And Hazards

BMDB (hydrochloride) is intended for research and forensic applications and is not for human or veterinary use .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(benzylamino)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3.ClH/c1-2-15(19-11-13-6-4-3-5-7-13)18(20)14-8-9-16-17(10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEXPEUAMMQTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342535
Record name 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BMDB HCl

CAS RN

1823865-05-9
Record name Bmdb (hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823865059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMDB (hydrochloride)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9KJ4N9PLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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